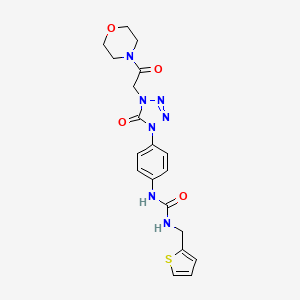

![molecular formula C13H17ClN2O5S B2826425 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid CAS No. 923812-64-0](/img/structure/B2826425.png)

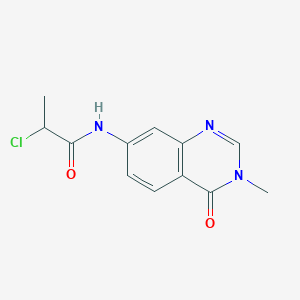

4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid” is a chemical compound with the CAS Number: 923812-64-0 . It has a molecular weight of 348.81 . The IUPAC name for this compound is 4-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O5S/c1-16(2)22(20,21)9-5-6-11(14)10(8-9)13(19)15-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,17,18) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources I found .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been explored in the context of synthetic chemistry. For instance, a study by Yu Hai (2006) focused on the synthesis of related compounds, such as 2-Hydroxy-4-Phenylbutyric Acid, using similar methods and chemical reactions【Yu Hai, 2006】.

Applications in Polymer Chemistry

- In the field of polymer chemistry, compounds structurally similar to 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic Acid have been used. S. Hsiao et al. (2000) synthesized polyamides using a bis(ether-carboxylic acid) derived from compounds with similar structural frameworks. These polymers exhibited high thermal stability and solubility in polar solvents【S. Hsiao et al., 2000】.

Organocatalysis

- The compound's derivatives have potential applications in organocatalysis. Zhouyu Wang et al. (2006) reported the use of L-Pipecolinic acid derived formamides as efficient and enantioselective Lewis basic organocatalysts. These catalysts showed high yields and enantioselectivities under mild conditions【Zhouyu Wang et al., 2006】.

Novel Compound Synthesis

- The compound's framework is also important in the synthesis of new chemical entities. M. Nazir et al. (2018) utilized a similar compound in the synthesis of novel indole-based scaffolds with potential therapeutic applications【M. Nazir et al., 2018】.

Complexation and Binding Studies

- The structural analogs of this compound have been studied for their complexation behavior. S. Zimmerman et al. (1991) investigated the complexation of nucleotide bases with molecular tweezers containing active site carboxylic acids, similar to the compound 【S. Zimmerman et al., 1991】.

Medicinal Chemistry and Drug Development

- Related compounds have been used in the development of pharmaceuticals. B. Hazra et al. (1997) utilized similar formamido derivatives in the synthesis of Chloramphenicol, a well-known antibiotic【B. Hazra et al., 1997】.

Electrophoresis and Spectroscopic Analysis

- Compounds with a similar chemical structure have been analyzed using techniques like electrospray ionization tandem mass spectrometry, as demonstrated by D. Johnson (2001), which can be relevant for the compound 【D. Johnson, 2001】.

Biological Activity

- R. Hollingworth (1976) reviewed the biological activities of formamidines, which are structurally related to the compound of interest. This group of compounds has shown a range of activities, including acaricide and insecticide properties【R. Hollingworth, 1976】.

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O5S/c1-16(2)22(20,21)9-5-6-11(14)10(8-9)13(19)15-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRPMUQPTUMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

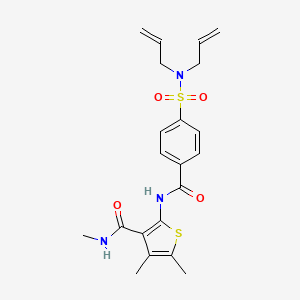

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)

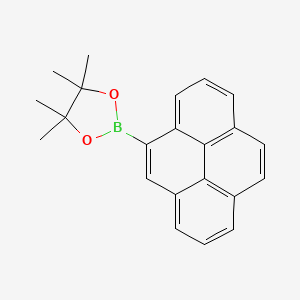

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

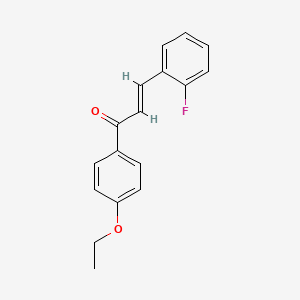

![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)

![2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826352.png)

![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2826356.png)

![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)

![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)

![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)